tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate
Description
tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1638767-03-9) is a spirocyclic compound featuring a bicyclic 2-azaspiro[3.5]nonane core with a tert-butyl carbamate (Boc) protecting group and an aminomethyl substituent at the 7-position. Its molecular formula is C₁₃H₂₄N₂O₂, and it has a molecular weight of 240.34 g/mol . The compound is typically a sticky oil or solid and serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules such as D4R antagonists and kinase inhibitors . The Boc group enhances solubility and facilitates selective deprotection under acidic conditions, enabling downstream functionalization .
Properties
IUPAC Name |
tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-14(10-16)6-4-11(8-15)5-7-14/h11H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCPOQCBHNGQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001131802 | |
| Record name | 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001131802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-03-9 | |
| Record name | 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001131802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the aminomethyl group to an amine oxide.
Reduction: : Reducing the carbonyl group to an alcohol.
Substitution: : Replacing the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Production of alcohols.
Substitution: : Generation of compounds with different functional groups.
Scientific Research Applications
Tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the aminomethyl group allows it to bind to certain receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 2306262-93-9)
tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1434141-69-1)
tert-Butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 1206969-92-7)
- Key Difference : Incorporates a benzyl group on the second nitrogen.
- Impact : Increased lipophilicity (logP ~3.5) due to the aromatic ring, enhancing membrane permeability .
Physicochemical Properties
<sup>*</sup>Estimated using XLOGP3 .
Biological Activity
tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which includes a bicyclic framework with nitrogen. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C₁₄H₂₆N₂O₂
- Molecular Weight : 270.37 g/mol
- CAS Number : 1239319-82-4
- InChI Key : DICPJODHTVCFGU-UHFFFAOYSA-N
The compound features functional groups such as amine and carboxylate, which are crucial for its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific biological targets. These include:
- Pharmacodynamics :
- Antimicrobial Activity :
- Neuroprotective Effects :
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions, including the reaction of an appropriate amine with carboxylic acid derivatives under controlled conditions .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate | 896103-62-1 | 0.96 |
| tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | 173405-78-2 | 0.96 |
| tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride | 1864015-44-0 | 0.92 |
This table highlights compounds that share structural characteristics with this compound, emphasizing its uniqueness and potential for distinct biological activities .
Case Studies and Research Findings
-
Chemokine Receptor Modulation :
A study demonstrated that derivatives of spirocyclic compounds could effectively inhibit the activity of chemokine receptors involved in HIV infection, suggesting that this compound may have similar effects . -
Inflammation and Immune Response :
Research indicates that compounds within the same chemical class can attenuate inflammatory responses in animal models, providing a basis for further investigation into the anti-inflammatory potential of this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
